4-Benzyl-2,6-dimethylmorpholine

説明

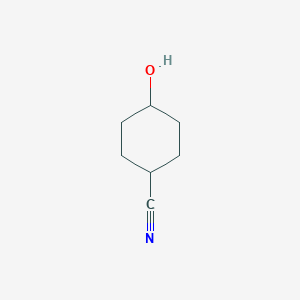

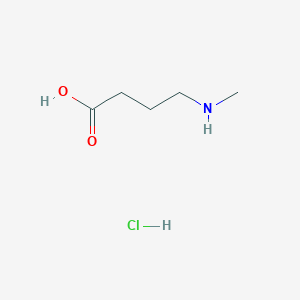

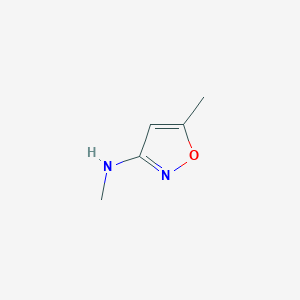

4-Benzyl-2,6-dimethylmorpholine is a cyclic amine that belongs to the morpholine family. It has a relatively simple molecular structure, consisting of a morpholine ring with an attached benzyl group and two methyl groups. The molecular formula is C13H19NO and the molecular weight is 205.3 .

Molecular Structure Analysis

The molecular structure of 4-Benzyl-2,6-dimethylmorpholine consists of a morpholine ring with an attached benzyl group and two methyl groups. The InChI code is 1S/C13H19NO/c1-13(2)11-14(8-9-15-13)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 .Physical And Chemical Properties Analysis

4-Benzyl-2,6-dimethylmorpholine is a liquid at room temperature . It has a molecular weight of 205.3 . The compound is sealed in dry storage at room temperature .科学的研究の応用

Structural and Conformational Studies

Research by Linden et al. (2001) investigated the structural characteristics of 4-Benzyl-2,6-dimethylmorpholine derivatives, revealing insights into their conformational preferences. The study focused on the morpholine ring's boat conformation distorted towards a twist-boat, highlighting the preferred 'exo' position of the benzyl substituent in these compounds. This structural understanding is crucial for designing molecules with desired chemical properties and activities (Linden, Pour, Breitenmoser, & Heimgartner, 2001).

Molecular Structure and Vibrational Analysis

A study by Medetalibeyoğlu et al. (2019) focused on the molecular structure, vibrational analysis, and thermodynamic properties of a compound structurally related to 4-Benzyl-2,6-dimethylmorpholine. The investigation employed quantum chemical calculations to understand the molecule's electronic, structural, and several thermodynamic parameters. This research is instrumental in the design of new compounds with enhanced physical and chemical properties for various applications (Medetalibeyoğlu, Yüksek, & Özdemir, 2019).

Synthesis and Physicochemical Properties

Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, investigating their physicochemical properties, cytotoxicity, oral toxicity, and biodegradability. These compounds were assessed for moderate or low toxicity and explored for potential applications as new biomass solvents. Such research underscores the compound's versatility and potential for green chemistry applications (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).

Catalytic Applications in Organic Synthesis

The catalytic properties of derivatives of 4-Benzyl-2,6-dimethylmorpholine have been explored, with studies by Chen et al. (2007) demonstrating the synthesis of zinc anilido-oxazolinate complexes as initiators for ring-opening polymerization. These findings have implications for the development of new catalysts in polymer synthesis, showcasing the compound's utility in materials science (Chen, Chan, Huang, Chen, & Peng, 2007).

Safety And Hazards

The safety information available indicates that 4-Benzyl-2,6-dimethylmorpholine is a warning hazard . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

4-benzyl-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-8-14(9-12(2)15-11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKJAIKKDGIIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80485250 | |

| Record name | 4-Benzyl-2,6-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-2,6-dimethylmorpholine | |

CAS RN |

61636-30-4 | |

| Record name | 2,6-Dimethyl-4-(phenylmethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61636-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyl-2,6-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)

![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)